molecular formula C22H21NO4 B2798224 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 1936276-26-4

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B2798224
CAS No.: 1936276-26-4
M. Wt: 363.413
InChI Key: VAHCWDPQONURLI-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 1936276-26-4) features a spiro[2.4]heptane core, where the 5-aza nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid substituent is present at position 1. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)19-11-22(19)9-10-23(13-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHCWDPQONURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 5-azaspiro[2.4]heptane-1-carboxylic acid with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial activity against a range of Gram-positive bacteria and are effective against strains resistant to common antibiotics like fluoroquinolones. This makes it a candidate for developing new antimicrobial agents .
  • Anticancer Potential : Investigations into the compound's structure-activity relationships (SAR) reveal promising anticancer properties, suggesting it may inhibit tumor growth through specific molecular interactions .

Medicinal Applications

The compound is being explored as a pharmaceutical intermediate in drug synthesis, particularly for drugs targeting specific biological pathways. Its potential applications include:

  • Antiviral Agents : It plays a crucial role in the synthesis of antiviral drugs, such as ledipasvir, which is used to treat hepatitis C. The spirocyclic structure enhances the pharmacological properties of these drugs, improving their efficacy and bioavailability .
  • Therapeutic Interventions : Due to its ability to modulate enzyme activity and receptor binding, this compound may be pivotal in developing therapies for various diseases, including infections and cancers .

Industrial Applications

In addition to its pharmaceutical relevance, this compound has potential uses in industrial applications:

  • Material Science : The unique structural features allow for the development of novel materials with specific properties, potentially applicable in nanotechnology and polymer science.
  • Chemical Processes : Its role as a reagent or catalyst in chemical reactions can lead to more efficient synthetic pathways in organic chemistry .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Antibacterial Activity Study : A study demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial effects, making it a candidate for treating resistant bacterial infections. The research highlighted its oral bioavailability and tissue distribution profiles, indicating its potential as an effective therapeutic agent .
  • Synthesis of Antiviral Compounds : Research focused on the synthesis of ledipasvir derivatives showcased how modifications of the spirocyclic framework could enhance antiviral activity while maintaining low toxicity levels .
  • Structure-Activity Relationship Exploration : A comprehensive analysis involving various analogs provided insights into how structural modifications impact biological activity, guiding future drug design efforts aimed at optimizing efficacy against specific targets .

Mechanism of Action

The mechanism by which 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring System Variations

5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic Acid (CAS: 2490406-75-0)
  • Key Difference : Larger spiro[3.4]octane ring system.
  • Impact : Increased steric bulk may reduce solubility but enhance conformational rigidity compared to the smaller spiro[2.4]heptane.
  • Synthesis : Discontinued commercial availability suggests challenges in scalability or niche applications .
1-[(9H-Fluoren-9-yl)methoxy]carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic Acid (CAS: 2639390-82-0)
  • Key Difference : Spiro[3.3]heptane core with aza-nitrogen at position 1.
  • Applications: Limited data, but structural analogs are used in constrained peptide design .

Bicyclic vs. Spiro Systems

5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic Acid (CAS: 2138027-98-0)
  • Key Difference : Bicyclo[3.1.1]heptane replaces the spiro system.
  • Synthesis : Commercially available (Aaron Chemicals LLC), indicating broader utility .

Stereochemical Variants

(6S)-5-Fmoc-5-azaspiro[2.4]heptane-6-carboxylic Acid
  • Key Difference : Stereospecific configuration at position 4.
  • Impact : Chirality influences peptide secondary structures (e.g., α-helix or β-sheet propensity).
  • Availability : Supplied by WuXi TIDES, highlighting demand for enantiopure building blocks in drug discovery .

Functional Group Modifications

(S)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[2.3]hexane-4-carboxylic Acid (CAS: 2387568-16-1)
  • Key Difference : Spiro[2.3]hexane core with reduced ring strain.
  • Impact : Smaller rings may increase solubility but limit steric shielding of the peptide bond.
  • Hazard Profile : Classified with warnings (H302, H315) due to moderate toxicity .

Comparative Data Table

Compound Name CAS Number Spiro/Bicyclo System Molecular Weight (g/mol) Key Features Commercial Availability
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid 1936276-26-4 Spiro[2.4]heptane 363.42 Fmoc-protected, rigid backbone Available (WuXi TIDES)
5-azaspiro[3.4]octane-6-carboxylic acid derivative 2490406-75-0 Spiro[3.4]octane 377.40 Larger ring, discontinued Discontinued
1-azaspiro[3.3]heptane-6-carboxylic acid derivative 2639390-82-0 Spiro[3.3]heptane 363.42 Altered ring geometry Limited
Bicyclo[3.1.1]heptane derivative 2138027-98-0 Bicyclo[3.1.1]heptane 377.43 Enhanced protease resistance Available

Biological Activity

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that contributes to its biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various biological applications.

Research into the biological activity of this compound indicates several potential mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in pathogenic processes, potentially offering therapeutic avenues for infectious diseases.
  • Cellular Uptake : The Fmoc group aids in cellular uptake, enhancing the compound's bioavailability and efficacy within biological systems.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various azaspiro compounds, including our target compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, with a minimum inhibitory concentration (MIC) determined at 25 µM for S. aureus .
  • Inhibition of Enzymatic Activity : In another investigation, the compound was tested for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. The results demonstrated over 70% inhibition at concentrations around 10 µM, suggesting a robust interaction with the secretion machinery .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
AntibacterialInhibition of S. aureus25
AntibacterialInhibition of E. coli50
Enzyme InhibitionT3SS inhibition10
Cytotoxicity AssessmentNon-cytotoxic up to 100 µM100

Q & A

Basic Questions

Q. What safety protocols are essential when handling 5-azaspiro compounds with Fmoc protection?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H315/H319) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, use dust masks (PPE Level D) .
  • Storage : Store at -20°C in airtight containers to prevent hydrolysis or decomposition .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .

Q. What are the key steps in synthesizing 5-azaspiro[2.4]heptane derivatives with Fmoc protection?

  • Methodological Answer :

  • Core Synthesis : Start with spirocyclic precursors (e.g., 5-azaspiro[2.4]heptane-6-carboxylic acid) and introduce Fmoc groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Yield Optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) during coupling to minimize side reactions .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : ¹H/¹³C NMR to verify spirocyclic structure and Fmoc group integration (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z 366–383) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid groups) .

Advanced Research Questions

Q. How can low yields during Fmoc-protection of 5-azaspiro[2.4]heptane be mitigated?

  • Methodological Answer :

  • Reaction Optimization :
  • Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to balance reactivity and byproduct formation .
  • Byproduct Analysis : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane). If unreacted starting material persists, extend reaction time or increase Fmoc-Cl equivalents .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solubility Profiling :
  • In Vitro : Test in DMSO (100 mg/mL stock) with sonication (30 min, 40 kHz) to ensure homogeneity .
  • Buffer Compatibility : Evaluate solubility in PBS (pH 7.4) or HEPES (pH 8.0) for biological assays. Precipitation at >5 mM suggests need for co-solvents (e.g., 10% PEG-400) .
  • Data Reconciliation : Cross-reference DSC (differential scanning calorimetry) for polymorph identification and DLS (dynamic light scattering) for particle size analysis .

Q. How does the spirocyclic structure influence peptide conformational stability?

  • Methodological Answer :

  • Conformational Studies :
  • Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with vs. without the spirocyclic moiety .
  • Molecular Dynamics (MD) : Simulate steric hindrance from the spiro[2.4]heptane core, which restricts backbone flexibility and enhances protease resistance .
  • Biological Testing : Perform enzymatic degradation assays (e.g., trypsin/chymotrypsin) to quantify stability improvements .

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